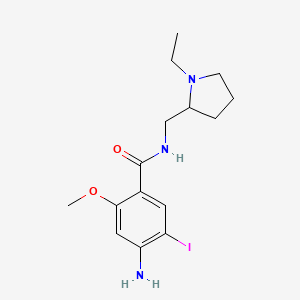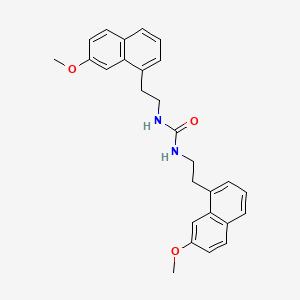
Iloperidone Impurity 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iloperidone Impurity 3 is a chemical compound that is structurally related to Iloperidone, an atypical antipsychotic drug used primarily for the treatment of schizophrenia. This impurity is often encountered during the synthesis and production of Iloperidone and is important for quality control and safety assessments in pharmaceutical manufacturing .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Iloperidone Impurity 3 involves multiple synthetic steps, typically starting from commercially available raw materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The use of advanced techniques like Ultra Performance Liquid Chromatography (UPLC) ensures the efficient separation and purification of the impurity from the main product and other by-products .
化学反应分析
Types of Reactions: Iloperidone Impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Iloperidone Impurity 3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Iloperidone.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of Iloperidone.
作用机制
The exact mechanism of action of Iloperidone Impurity 3 is not fully elucidated. it is believed to interact with similar molecular targets as Iloperidone, including dopamine D2 receptors and serotonin 5-HT2A receptors. These interactions may influence the pharmacological profile of Iloperidone and contribute to its therapeutic and side effects .
相似化合物的比较
- Iloperidone Impurity 2
- Iloperidone Impurity 4
- Iloperidone Impurity 5
- Iloperidone Impurity 6
Comparison: Iloperidone Impurity 3 is unique in its specific structural modifications, which may result in different chemical and biological properties compared to other impurities. For instance, while Iloperidone Impurity 2 may have a different substitution pattern, Iloperidone Impurity 4 might exhibit variations in its functional groups. These differences can affect their reactivity, stability, and interactions with biological targets .
属性
CAS 编号 |
170170-50-0 |
|---|---|
分子式 |
C24H28FNO5 |
分子量 |
429.49 |
外观 |
Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)


